Cas no 35959-38-7 (5'-Amino-2',5'-dideoxyuridine)

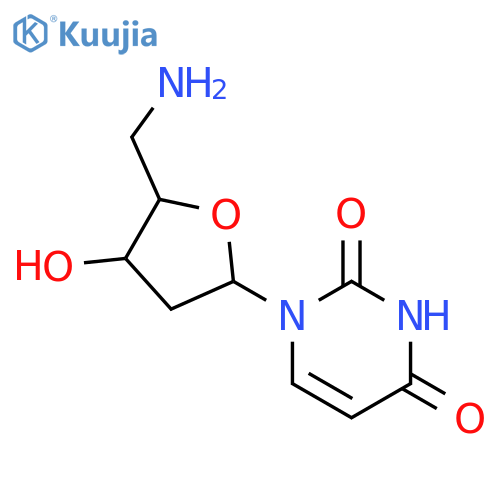

5'-Amino-2',5'-dideoxyuridine structure

商品名:5'-Amino-2',5'-dideoxyuridine

5'-Amino-2',5'-dideoxyuridine 化学的及び物理的性質

名前と識別子

-

- 1-(5-amino-2,5-dideoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione

- 1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

- 5'-Amino-2',5'-dideoxyuridin

- 5'-amino-2',5'-dideoxyuridine

- 5'-Amino-2',5'-dideoxy-uridine

- 5'-Amino-2'-deoxyuridine

- 5'-NH2-2'-dU

- AC1L9PVM

- SureCN1254995

- Uridine, 5'-amino-2',5'-dideoxy-

- SCHEMBL1254995

- NSC 175992

- 35959-38-7

- CHEMBL3272807

- ABYZQSMQSHNEMQ-SHYZEUOFSA-N

- 5'-Amino-2',5'-dideoxyundine

- 1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

- DTXSID80189509

- 1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione

- 5'-Amino-2',5'-dideoxyuridine

-

- インチ: InChI=1S/C9H13N3O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6+,8+/m0/s1

- InChIKey: ABYZQSMQSHNEMQ-SHYZEUOFSA-N

- ほほえんだ: C1C(C(OC1N2C=CC(=O)NC2=O)CN)O

計算された属性

- せいみつぶんしりょう: 227.09069

- どういたいしつりょう: 227.09060590g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 344

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.9

- トポロジー分子極性表面積: 105Ų

じっけんとくせい

- PSA: 104.89

- LogP: -1.15600

5'-Amino-2',5'-dideoxyuridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A212310-50mg |

5'-Amino-2',5'-dideoxyuridine |

35959-38-7 | 50mg |

$ 620.00 | 2022-06-08 | ||

| TRC | A212310-25mg |

5'-Amino-2',5'-dideoxyuridine |

35959-38-7 | 25mg |

$ 390.00 | 2022-06-08 | ||

| TRC | A212310-10mg |

5'-Amino-2',5'-dideoxyuridine |

35959-38-7 | 10mg |

$ 190.00 | 2022-06-08 |

5'-Amino-2',5'-dideoxyuridine 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

35959-38-7 (5'-Amino-2',5'-dideoxyuridine) 関連製品

- 3083-77-0(1-beta-D-Arabinofuranosyluracil)

- 951-78-0(2'-Deoxyuridine)

- 4105-38-8(2',3',5'-Tri-O-acetyluridine)

- 26889-39-4(2'-Amino-2'-deoxyuridine)

- 55486-09-4(5-Methyl-2′-O-methyluridine)

- 26287-69-4(1-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione)

- 2140-76-3(2′-O-Methyluridine)

- 5983-09-5(2’,3’-Dideoxyuridine)

- 31448-54-1(1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 58-96-8(Uridine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量